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(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene

Cat. No.: B204842
CAS No.: 34274-91-4
M. Wt: 412.5 g/mol
InChI Key: RIMDDIPKIZTBHU-MTPHOHJNSA-N
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Description

Classification and Context within Monoterpenoid Indole (B1671886) Alkaloids

Gardneramine is classified as a monoterpenoid indole alkaloid (MIA). researchgate.netmdpi.com This classification stems from its distinct biosynthetic origin, where a tryptamine (B22526) unit (derived from the amino acid tryptophan) combines with a C9 or C10 monoterpenoid unit, which originates from the secologanin (B1681713) pathway. MIAs are renowned for their structural complexity and are widely distributed in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae. mdpi.com

The core structure of Gardneramine is built upon a complex, polycyclic framework characteristic of Gardneria alkaloids. researchgate.net Its chemical formula is C₂₃H₂₈N₂O₅, and it possesses a molecular weight of 412.486 g/mol . Structurally, it is an oxindole (B195798) alkaloid, featuring a spiro-fused ring system that is a hallmark of many related compounds isolated from the same plant genus. researchgate.net This intricate architecture, with multiple stereocenters, makes it a challenging and attractive target for synthetic chemists.

Table 1: Chemical Profile of Gardneramine

Property Value
CAS Number 34274-91-4
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.486 g/mol
Chemical Family Alkaloids
Sub-class Monoterpenoid Indole Alkaloid

Historical Context of its Discovery and Isolation

Gardneramine was first isolated from plant species belonging to the Gardneria genus, which is part of the Loganiaceae family. researchgate.net This genus is primarily found in East and Southeast Asia. researchgate.net The initial discovery and structural elucidation of Gardneramine and its related alkaloids, such as 18-demethyl-gardneramine, were reported by Sakai and his collaborators in the 1970s. researchgate.net

The isolation process typically involves the extraction of alkaloids from the roots, stems, or leaves of plants like Gardneria multiflora Makino and Gardneria ovata Wall. researchgate.netnih.govnih.gov Researchers utilize various chromatographic techniques to separate Gardneramine from a complex mixture of other Gardneria alkaloids. nih.gov The structural determination was accomplished through a combination of spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography, which were crucial in defining its unique three-dimensional shape. researchgate.net

Table 2: Plant Sources of Gardneramine

Plant Species Family
Gardneria nutans Loganiaceae
Gardneria multiflora Loganiaceae
Gardneria ovata Loganiaceae
Gardneria distincta Loganiaceae

Significance within Natural Product Chemistry and Chemical Biology Research

Gardneramine holds considerable significance in the field of natural product chemistry due to its complex and challenging molecular architecture. florajournal.com The unique spiro-oxindole core and multiple chiral centers make it an intriguing target for total synthesis. nih.gov Synthetic chemists are drawn to such molecules as they provide a platform to develop and validate new synthetic methodologies and strategies. The successful synthesis of complex natural products like Gardneramine is considered a significant achievement that showcases the power of modern organic chemistry.

In chemical biology, Gardneramine and its analogs are valuable tools for probing biological systems. nih.gov Research has shown that Gardneramine exhibits several biological activities, including vasorelaxant, antihypertensive, and ganglionic transmission inhibitory effects. researchgate.net Specifically, it has been found to block nicotinic receptors in the urinary bladder of dogs, demonstrating its potential as a modulator of neuronal signaling pathways. The study of how its specific structure relates to these biological functions—known as structure-activity relationship (SAR) studies—is a key area of research. mdpi.com These investigations can pave the way for the design of new therapeutic agents inspired by the Gardneramine scaffold. Furthermore, the anti-inflammatory properties of related Gardneria alkaloids suggest a potential area of investigation for Gardneramine itself. researchgate.netnih.gov

The ongoing research into Gardneramine and other monoterpenoid indole alkaloids continues to expand our understanding of the chemical diversity found in nature and provides valuable lead compounds for drug discovery and development. florajournal.comeurekalert.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O5 B204842 (1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene CAS No. 34274-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34274-91-4

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene

InChI

InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14-,15-,18-,23-/m0/s1

InChI Key

RIMDDIPKIZTBHU-MTPHOHJNSA-N

Isomeric SMILES

COC/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4

Canonical SMILES

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4

Appearance

Powder

Synonyms

gardneramine

Origin of Product

United States

Isolation and Structural Characterization Methodologies

Advanced Extraction and Purification Techniques from Natural Sources

Gardneramine is a constituent of plants belonging to the Gardneria genus, such as Gardneria distincta. nih.gov The isolation of Gardneramine and related alkaloids from these natural sources involves a multi-step process that begins with the extraction from plant material, typically the whole plant. nih.gov Modern approaches often employ bioassay-guided or chemo-informatics-guided fractionation to efficiently target and isolate specific compounds. nih.govuq.edu.au

A contemporary and powerful strategy for isolating Gardneria alkaloids is the use of MS/MS-based molecular networking. nih.govresearchgate.net This technique allows for the rapid identification and targeted isolation of known and unknown alkaloids from a complex crude extract, streamlining the discovery process. nih.gov

Following initial extraction, a series of chromatographic techniques are employed for purification. These methods separate the complex mixture of plant metabolites to yield pure compounds. plantarchives.org A common and effective method involves the use of column chromatography with sorbents like Sephadex LH-20. nih.gov For alkaloids, specialized techniques such as pH-zone-refining counter-current chromatography can be particularly effective, utilizing the pH-dependent solubility of the compounds to achieve high levels of purity. nih.gov High-performance liquid chromatography (HPLC) is often used as a final purification step to ensure the isolation of Gardneramine with a purity of over 96%. nih.gov

Modern Spectroscopic and Analytical Approaches for Structural Elucidation

The definitive structural elucidation of Gardneramine relies on a combination of modern spectroscopic methods. researchgate.netresearchgate.net Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet (UV) absorption spectroscopy are synergistically used to piece together the molecule's connectivity, elemental composition, and functional groups. researchgate.net

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for determining the intricate carbon-hydrogen framework of complex natural products like Gardneramine. wikipedia.orgmdpi.com Unlike one-dimensional NMR, 2D NMR experiments distribute signals across two frequency axes, which helps to resolve overlapping signals and reveal correlations between different nuclei. wikipedia.orgnews-medical.net Several types of 2D NMR experiments are used in concert to build a complete picture of the molecular structure. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is fundamental for tracing out proton-proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgnews-medical.net This is crucial for assigning specific protons to their corresponding carbons in the molecular skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The correlations observed in an HMBC spectrum are vital for connecting different spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and three-dimensional conformation of the molecule.

Summary of 2D NMR Techniques in Structural Elucidation
2D NMR TechniqueType of Information ProvidedApplication in Gardneramine's Structure
COSY (Correlation Spectroscopy)Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds).Identifies adjacent protons and maps out spin systems within the alkaloid core.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons (¹H) and heteronuclei (e.g., ¹³C).Assigns each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation)Shows long-range correlations between protons (¹H) and carbons (¹³C) over 2-4 bonds.Connects different molecular fragments and establishes the overall carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows proton-proton (¹H-¹H) correlations through space.Determines the relative stereochemistry and spatial arrangement of atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of Gardneramine. rockymountainlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. nih.gov The UV spectrum of an alkaloid like Gardneramine is characterized by specific absorption maxima (λmax) that are indicative of its chromophore system, which includes the indole (B1671886) nucleus and other conjugated systems. This data is useful for identifying the class of alkaloid. nih.govmu-varna.bg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rockymountainlabs.com For Gardneramine, the IR spectrum would reveal the presence of characteristic absorption bands corresponding to N-H or O-H stretches, C-H stretches, C=C bonds within aromatic rings, and C-O ether linkages. pw.edu.pl

Mass spectrometry (MS) is a cornerstone technique for the characterization of Gardneramine, providing precise information about its mass and molecular formula. massbank.euresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule with high accuracy. massbank.eu This allows for the unambiguous calculation of its elemental formula. For Gardneramine, the molecular formula has been established as C₂₃H₂₈N₂O₅. massbank.eu

Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm the connectivity of its structural subunits. Techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are highly sensitive and robust methods for the analysis and measurement of Gardneramine. researchgate.net

Key Spectroscopic Data for Gardneramine
TechniqueData PointInformation DeducedReference
High-Resolution Mass Spectrometry (HR-ESI-MS)Exact Mass: 412.486Confirms the mass of the molecule. massbank.eu
High-Resolution Mass Spectrometry (HR-ESI-MS)Molecular Formula: C₂₃H₂₈N₂O₅Determines the elemental composition. massbank.eu
UV SpectroscopyλmaxIdentifies the chromophoric system (e.g., indole ring). researchgate.net
IR Spectroscopyνmax (cm⁻¹)Identifies functional groups (e.g., C-O, C=C, N-H). researchgate.net

Synthetic Strategies for Gardneramine and Its Analogs

Strategic Considerations in Total Synthesis

The total synthesis of complex alkaloids like Gardneramine requires careful strategic planning from the outset. A primary consideration involves the retrosynthetic disconnection of the target molecule into simpler, accessible starting materials. For alkaloids in the Gardneria family, a common and effective strategy commences with readily available chiral precursors, such as amino acids, to establish an early stereochemical foundation.

In the synthesis of related Gardneria oxindole (B195798) alkaloids, D-tryptophan has served as a logical starting point. nih.gov This approach is advantageous as tryptophan already contains the indole (B1671886) nucleus and a chiral center that can direct the stereochemistry of subsequent transformations. Key strategic considerations in these syntheses include:

Construction of the Spirooxindole Moiety: A crucial step is the formation of the spirocyclic C3 quaternary center of the oxindole core. This is often achieved through an oxidative rearrangement of an indole derivative, a transformation that must be carefully controlled to set the desired stereochemistry. nih.gov

Formation of the Azabicyclo[2.2.2]octane Core: The synthesis must address the assembly of the rigid, bridged ring system. Strategies often involve intramolecular cyclization reactions to forge this complex skeleton. For instance, a key transannular cyclization can be employed to establish the azabicyclo[2.2.2]octane structure in a single, efficient step. nih.gov

Control of Stereochemistry: The multiple stereocenters present in Gardneramine and its analogs demand high levels of stereocontrol throughout the synthesis. The initial chirality from the starting material is leveraged, and subsequent stereoselective reactions are employed to build the remaining chiral centers with precision. nih.gov

Late-Stage Functionalization: The introduction of peripheral functional groups, such as methoxy (B1213986) groups on the aromatic ring, is often planned for the later stages of the synthesis to avoid interference with key bond-forming reactions. Modern techniques like C-H activation can be strategically implemented for regioselective functionalization. nih.gov

A representative synthetic approach for a Gardneria alkaloid is outlined below, highlighting the sequence of key transformations.

StepTransformationStrategic Goal
1Starting Material SelectionUtilize a chiral pool starting material like D-tryptophan to set initial stereochemistry.
2Indole FunctionalizationIntroduce necessary substituents on the indole ring.
3Oxidative RearrangementConstruct the critical spirooxindole core.
4Transannular CyclizationForm the rigid azabicyclo[2.2.2]octane skeleton.
5Late-Stage C-H OxidationInstall aromatic substituents regioselectively.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies offer distinct advantages for accessing complex molecules like Gardneramine and generating a library of its analogs for further study.

Divergent synthesis , conversely, utilizes a common intermediate that can be elaborated into multiple different target molecules. nih.gov This strategy is particularly valuable for producing a range of structural analogs. nih.gov In the context of Gardneria alkaloid synthesis, a key intermediate containing the core scaffold could be divergently functionalized to produce Gardneramine and other related natural products. For example, a gold-catalyzed cyclization that installs a vinyl group can serve as a handle for divergent synthesis, allowing for the introduction of various side chains or further cyclizations. researchgate.net The ability to access multiple analogs from a single advanced intermediate is highly efficient for exploring structure-activity relationships. nih.govnih.gov

Synthetic StrategyDescriptionAdvantages
Convergent Key molecular fragments are synthesized separately and then joined together. nih.govIncreased overall efficiency, easier optimization of individual fragment syntheses. nih.gov
Divergent A common intermediate is transformed into a variety of different target molecules. nih.govEfficient access to a library of analogs, ideal for SAR studies. nih.gov

Application of Advanced Methodologies in Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of alkaloids. Modern synthetic organic chemistry offers a powerful toolkit of reactions for forming these crucial linkages with high efficiency and control. The synthesis of complex nitrogen-containing heterocycles, which form the core of Gardneramine, relies heavily on these advanced methods. mdpi.comnih.gov

While traditional methods for C-N bond formation exist, the synthesis of intricate structures like Gardneramine often necessitates the use of more sophisticated, transition-metal-catalyzed cross-coupling reactions. pageplace.de These include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C(aryl)-N bonds and is widely used in the synthesis of complex molecules.

Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, which has seen modern refinements to improve its scope and efficiency.

Intramolecular Cyclizations: The formation of the nitrogen-containing rings in Gardneramine's core often relies on intramolecular C-N bond-forming reactions. For instance, a key step in the synthesis of related alkaloids involves an intramolecular Mannich cyclization to rapidly construct an azabicyclic system. nih.gov Another powerful transformation is the Conia-ene reaction, which can be catalyzed by gold(I) to facilitate the formation of nitrogen-containing rings. researchgate.net

The development of radical decarboxylative C-N bond formation also presents an attractive modern strategy, allowing for the use of readily available carboxylic acids as starting materials for generating nitrogen-containing compounds. nih.gov These advanced methodologies are critical for overcoming the challenges associated with constructing the sterically hindered and complex N-heterocyclic systems found in Gardneramine.

Challenges and Innovations in Complex Alkaloid Synthesis

The synthesis of Gardneramine and its congeners is fraught with challenges that push the boundaries of modern synthetic chemistry. These difficulties stimulate innovation and lead to the development of novel synthetic methods.

Key Challenges:

Construction of Quaternary Stereocenters: The spirooxindole core contains a challenging all-carbon quaternary stereocenter at the C3 position. Its creation with complete stereocontrol is a significant hurdle.

Assembly of Strained Ring Systems: The rigid, polycyclic cage structure, particularly the azabicyclo[2.2.2]octane core, is conformationally constrained and challenging to assemble efficiently.

Stereochemical Complexity: Managing the multiple contiguous stereocenters throughout a long synthetic sequence requires reactions with high diastereoselectivity.

Late-Stage Transformations: Performing chemical modifications on a complex, fully assembled core without causing undesired side reactions or decomposition requires delicate and highly selective reagents and conditions. nih.gov

Innovations in Synthesis:

To overcome these challenges, synthetic chemists have introduced several innovative strategies and methodologies:

Gold(I)-Catalyzed Cyclization: The use of a gold(I)-catalyzed transannular Conia-ene-type cyclization has proven to be a highly effective and stereoselective method for constructing the azabicyclo[2.2.2]octane skeleton and an exocyclic alkene simultaneously. nih.gov This single transformation elegantly solves the challenge of forming the complex bridged ring system.

Iridium-Catalyzed C-H Borylation/Oxidation: For the regioselective introduction of functional groups on the aromatic ring at a late stage, iridium-catalyzed C-H borylation followed by oxidation provides a powerful and precise tool, avoiding the need for pre-functionalized starting materials. nih.gov

Stereocontrolled Oxidative Rearrangement: Innovations in the oxidative rearrangement of indole precursors have enabled the construction of the spirooxindole motif with high stereocontrol, effectively setting the quaternary stereocenter. nih.gov

These innovations not only enable the successful total synthesis of these formidable alkaloid targets but also contribute broadly to the field of organic chemistry by providing new tools and strategies for constructing other complex molecules.

Structure Activity Relationship Sar Studies of Gardneramine Derivatives

Identification of Key Structural Determinants for Biological Interaction

Identifying the key structural determinants of Gardneramine is essential for understanding how it interacts with biological targets. This involves dissecting the molecule into its core components – the indole (B1671886) moiety and the monoterpenoid fragment – and evaluating the contribution of each to its observed activities. SAR studies typically involve synthesizing a series of Gardneramine analogs where specific functional groups or structural features are altered, removed, or replaced.

For instance, modifications to the indole ring, such as substitutions at various positions, could reveal critical interactions with receptor binding sites. Similarly, changes within the monoterpenoid part, like alterations in stereochemistry, chain length, or the presence of specific functional groups (e.g., hydroxyl, methoxy), can significantly influence potency and selectivity. Research into similar indole alkaloids suggests that specific functional groups are often responsible for hydrogen bonding, electrostatic interactions, or hydrophobic contacts within a target's active site masterorganicchemistry.com. The presence of the indole nucleus itself is a common pharmacophore in many biologically active compounds researchgate.net.

Table 5.1: Hypothetical SAR Findings for Gardneramine Derivatives

Derivative IDStructural ModificationBiological Activity (e.g., Vasodilation IC50)SAR Implication
GardneramineParent compoundX µMBaseline activity
G-Der-01Hydroxyl group at C-X replaced with Methoxy (B1213986)Y µM (Y > X)Hydroxyl group is critical for interaction; methoxy substitution reduces activity.
G-Der-02Indole N-H methylatedZ µM (Z < X)N-methylation enhances activity, suggesting N-H is not essential for binding.
G-Der-03Addition of a halogen at C-Y of the indole ringW µM (W ≈ X)Halogenation at C-Y has minimal impact on activity.
G-Der-04Reduction of a double bond in the monoterpenoid chainV µM (V > X)Saturation of the double bond reduces activity, indicating its importance.

Note: The data in this table is hypothetical and illustrative of typical SAR study outcomes.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis employs computational methods to establish mathematical models correlating the chemical structure of compounds with their biological activity dibru.ac.in. These models allow for the prediction of the activity of new, unsynthesized compounds, guiding the design process.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nih.gov. For Gardneramine derivatives, docking studies can identify potential binding modes within target proteins, revealing key interactions and guiding structural modifications. Molecular dynamics (MD) simulations, on the other hand, provide insights into the temporal behavior of these complexes, assessing the stability of the binding and the flexibility of both the ligand and the target mdpi.comrsc.orgrsc.org. These simulations can reveal dynamic interactions that are crucial for understanding activity and optimizing binding affinity. For example, studies on other bioactive molecules have used molecular docking to predict interactions with targets like viral proteases or enzymes, correlating docking scores with experimental activities nih.govresearchgate.net.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are powerful 3D-QSAR techniques that generate contour maps representing regions of space around molecules where specific physicochemical properties (e.g., steric, electrostatic, hydrophobic) enhance or decrease biological activity nih.govnih.gov. By aligning a series of Gardneramine analogs and calculating these fields, researchers can identify which structural features contribute positively or negatively to activity. These maps serve as a visual guide for rational drug design, indicating where to add or remove functional groups to improve potency. For instance, CoMFA and CoMSIA have been successfully applied to various classes of compounds, providing predictive models and insights into SAR nih.govnih.gov.

Rational Design Principles for Modifying Chemical Structure to Influence Biological Activity

The insights gained from SAR studies and computational analyses inform the rational design of new Gardneramine derivatives with improved biological activity, selectivity, and pharmacokinetic properties. This process involves strategically modifying the lead structure based on identified key determinants and QSAR models.

Principles for modification include:

Enhancing Key Interactions: Modifying groups identified as critical for binding (e.g., through hydrogen bonding or hydrophobic interactions) to optimize their fit within the target's active site.

Reducing Steric Hindrance: Altering bulky groups that may impede binding or increase undesirable interactions.

Improving Physicochemical Properties: Adjusting lipophilicity, polarity, or solubility by modifying functional groups to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploring Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties to maintain or improve activity while potentially enhancing other characteristics.

Simplification of Structure: In some cases, "structural simplification" can lead to more synthetically accessible compounds with improved drug-like properties, provided the essential pharmacophore is retained nih.gov.

By iteratively applying these principles, guided by SAR data and computational predictions, researchers can design and synthesize novel Gardneramine analogs with enhanced therapeutic potential.

Mechanistic Investigations of Gardneramine S Biological Interactions

Modulation of Neurotransmitter Systems and Ion Channels

Gardneramine exhibits notable effects on the nervous system, particularly through its interactions with neurotransmitter systems and ion channels.

Nicotinic Receptor Antagonism

Research has identified Gardneramine as an antagonist of nicotinic receptors. Specifically, studies have shown that Gardneramine selectively inhibits contractions induced by dimethylphenylpiperazinium (B86806) (DMPP), a known agonist at nicotinic receptors mdpi.comnih.gov. This antagonism suggests a role in modulating cholinergic neurotransmission. Further investigation into the dog urinary bladder preparation indicated that Gardneramine, along with hirsutine (B150204), inhibited ganglionic transmission, with the blockade of nicotinic receptors playing a primary role in this effect researchgate.net.

Inhibition of Parasympathetic Ganglionic Transmission

Gardneramine demonstrates a hexamethonium-like action, effectively inhibiting parasympathetic ganglionic transmission mdpi.comnih.gov. Studies on guinea pig urinary bladders revealed that Gardneramine and hirsutine potently inhibited contractions induced by electrical stimulation of the pelvic nerves. Their potency was found to be approximately half that of hexamethonium (B1218175), a known ganglionic blocker, with Gardneramine's effect being of short duration jst.go.jp. Similar observations in rat models indicated Gardneramine was about a quarter as potent as hexamethonium wisconsin.edu. Gardneramine also depressed contractions induced by intra-arterial DMPP, without antagonizing acetylcholine-induced contractions researchgate.net.

Effects on Neuromuscular Transmission

Gardneramine has been shown to influence neuromuscular transmission. In rat limb preparations, Gardneramine inhibited contractions of the gastrocnemius muscle elicited by sciatic nerve stimulation. Notably, it exerted little to no inhibition when the muscle was directly stimulated, indicating a primary action at the neuromuscular junction rather than on the muscle itself jst.go.jp. The inhibitory effect of Gardneramine on neuromuscular transmission was found to be slightly stronger than hexamethonium but significantly weaker than d-tubocurarine jst.go.jp.

Cellular and Molecular Pathway Engagement

Gardneramine's biological effects are mediated through its interaction with specific cellular targets and its engagement with various molecular pathways. As a compound derived through advanced chemical synthesis, its mode of action is characterized by the precise modulation of biological pathways biosynth.com. Gardneramine's unique structure allows it to interact with molecular sites involved in cellular signaling and metabolic processes, making it a valuable tool for elucidating complex biochemical pathways and cellular mechanisms biosynth.com. While specific pathways directly modulated by Gardneramine are still under extensive investigation, its general ability to interact with cellular components suggests a broad potential for influencing cellular functions.

Interaction with Specific Cellular Targets and Signaling Processes

The pharmacological profile of Gardneramine suggests a high degree of specificity in its interactions with biological systems. It is understood to selectively bind to specific cellular targets, thereby modulating biological pathways with precision biosynth.com. These interactions occur at molecular sites critical for cellular signaling and metabolic regulation biosynth.com. While detailed accounts of specific signaling cascades or protein targets are subjects of ongoing research, the compound's capacity to influence ganglionic and neuromuscular transmission points to interactions with ion channels and receptor complexes within neuronal and neuromuscular junctions.

Role of Unique Structural Motifs in Bioactivity

Data Tables

Table 1: Analytical Method Parameters for Gardneramine Quantification

ParameterValueSource
Linearity Range (ng/mL)1–2000 mdpi.com, researchgate.net
Lower Limit of Quantification (LLOQ) (ng/mL)1.0 mdpi.com, researchgate.net
Ionization ModePositive ESI mdpi.com, researchgate.net
Detection ModeMRM mdpi.com, researchgate.net
Precursor Ion (m/z)413.1 mdpi.com, researchgate.net
Product Ion (m/z)217.9 mdpi.com, researchgate.net
Qualifier Ion (m/z)232.9 mdpi.com, researchgate.net

Table 2: Comparative Potency in Inhibiting Urinary Bladder Contraction

CompoundPotency Relative to HexamethoniumSpecies/PreparationSource
Gardneramine~1/2Dog urinary bladder jst.go.jp
Gardneramine~1/2Rabbit wisconsin.edu
Gardneramine~1/4Rat wisconsin.edu
Hirsutine~1/2Dog urinary bladder jst.go.jp

Preclinical Research Methodologies

In Vitro Experimental Paradigms for Biological Activity Assessment

In vitro studies are fundamental for dissecting the mechanisms of action and quantifying the biological effects of compounds like Gardneramine at a cellular or molecular level.

While specific cell-based bioassays detailing Gardneramine's mechanistic studies were not extensively detailed in the provided literature, its known pharmacological effects suggest potential avenues for such investigations. Gardneramine has been confirmed to possess excellent nervous depressive effects mdpi.comnih.govresearchgate.netnih.gov and to influence neuromuscular transmission mdpi.com. Mechanistic studies using cell-based assays could explore its action on neuronal cells, investigating its effects on neurotransmitter release, ion channel activity, or receptor binding. Specifically, Gardneramine is known to exhibit a hexamethonium-like action on superior cervical ganglia, inhibiting parasympathetic ganglionic transmission mdpi.com. It also acts as an antagonist of nicotinic receptors by selectively inhibiting dimethylphenylpiperazinium-induced contraction mdpi.com. Cell-based assays could be designed to quantify these inhibitory effects or to elucidate the downstream signaling pathways affected by Gardneramine's interaction with these targets. Such assays would typically involve exposing relevant cell lines to Gardneramine and measuring specific cellular responses, such as changes in membrane potential, calcium influx, or intracellular signaling molecule activation.

The provided literature does not detail specific enzymatic inhibition assays conducted for Gardneramine. However, enzymatic inhibition assays are a standard preclinical methodology used to assess a compound's potential to modulate enzyme activity, which is critical for understanding drug metabolism and identifying potential off-target effects or therapeutic mechanisms. For instance, assays evaluating the inhibition of cytochrome P450 (CYP) enzymes are common in drug discovery to predict drug-drug interactions bioivt.comwashington.edu. Similarly, assays targeting enzymes involved in specific disease pathways could reveal therapeutic potential. If Gardneramine's mechanism of action involves the modulation of specific enzymes, such assays would be employed to determine its inhibitory or activating potency (e.g., IC50 values).

The development of sensitive and specific analytical methods is paramount for accurately quantifying Gardneramine in various biological matrices. While the primary focus of method development in the reviewed literature was on in vivo samples like plasma and tissues, the established Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) methodology is directly transferable and applicable to in vitro sample matrices, such as cell culture media or supernatant.

The core of this method involves sample preparation via protein precipitation using methanol (B129727), with theophylline (B1681296) serving as an internal standard (I.S.) mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Chromatographic separation is achieved using an Agilent ZORBAX Eclipse Plus C18 column with a gradient elution system comprising acetonitrile (B52724) and 0.1% formic acid in water, operating at a flow rate of 0.3 mL/min mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Detection and quantification are performed using positive electrospray ionization in multiple reaction monitoring (MRM) mode mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Specific precursor and product ion transitions for Gardneramine (m/z 413.1→217.9) and theophylline (m/z 181.2→124.1) were established mdpi.comnih.govresearchgate.netnih.govresearchgate.net. A qualifier ion for Gardneramine was also set at m/z 232.9 researchgate.net. This method demonstrated excellent linearity over a range of 1–2000 ng/mL with a correlation coefficient (r²) of ≥0.990 and a lower limit of quantification (LLOQ) of 1.0 ng/mL, making it suitable for preclinical studies mdpi.comnih.govresearchgate.netnih.govresearchgate.net.

Table 1: UHPLC-MS/MS Analytical Method Parameters for Gardneramine Quantification

ParameterValue/Description
Chromatography
ColumnAgilent ZORBAX Eclipse Plus C18
Mobile PhaseAcetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate0.3 mL/min
Total Run Time5.5 min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization
Detection ModeMultiple Reaction Monitoring (MRM)
Gardneramine TransitionsPrecursor Ion: m/z 413.1; Product Ion: m/z 217.9; Qualifier Ion: m/z 232.9 mdpi.comresearchgate.net
Internal Standard (I.S.)Theophylline
I.S. TransitionsPrecursor Ion: m/z 181.2; Product Ion: m/z 124.1 mdpi.com
Quantification
Linearity Range1–2000 ng/mL
Correlation Coefficient (r²)≥0.990
LLOQ1.0 ng/mL
Sample PreparationProtein precipitation with methanol

In Vivo Experimental Designs for Preclinical Evaluation

In vivo studies are essential for evaluating the pharmacokinetic profile and tissue distribution of Gardneramine in a living system, typically using animal models.

Pharmacokinetic (PK) studies are designed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For Gardneramine, preclinical pharmacokinetic studies have been conducted primarily in rat models following intravenous administration mdpi.comnih.govresearchgate.netnih.govresearchgate.net. These studies aim to characterize the compound's disposition in vivo.

The methodology typically involves administering a specific dose of Gardneramine (e.g., 10 mg/kg intravenously) to a cohort of animals mdpi.comresearchgate.net. Blood samples are then collected at predetermined time points post-administration to measure the concentration of Gardneramine in the plasma. For tissue distribution studies, various organs and tissues are harvested at specific intervals mdpi.comresearchgate.net. The pharmacokinetic parameters are then calculated using non-compartmental analysis mdpi.com.

Gardneramine exhibited rapid elimination in rats after intravenous administration, with a reported half-life (t½) of approximately 1.94 hours mdpi.com. This suggests a relatively short residence time in the systemic circulation. Furthermore, tissue distribution studies indicated that Gardneramine is well-absorbed into plasma and distributed to various tissues, including significant uptake observed in the intestine and brain researchgate.net. This brain penetration is particularly relevant given its known central nervous system effects mdpi.comnih.govresearchgate.netnih.gov.

Table 2: Key Pharmacokinetic Parameter for Gardneramine in Rats

ParameterValueStudy ModelReference
Half-life (t½)1.94 hIntravenous administration in rats mdpi.com

The accurate quantification of Gardneramine in biological matrices obtained from in vivo studies relies heavily on validated bioanalytical methods. The UHPLC-MS/MS method described previously mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net is central to these pharmacokinetic evaluations.

Sample Preparation: Biological samples, such as plasma and tissue homogenates, are typically prepared using a protein precipitation method. Methanol is commonly used as the precipitating solvent, often with theophylline employed as an internal standard (I.S.) mdpi.comnih.govresearchgate.netnih.govresearchgate.net. This method has demonstrated high extraction recovery for Gardneramine, exceeding 88.03% researchgate.net. The prepared samples are then analyzed directly or after further processing.

Analytical Quantification: The validated UHPLC-MS/MS method ensures sensitive and specific detection and quantification of Gardneramine.

Chromatographic Separation: An Agilent ZORBAX Eclipse Plus C18 column is used with a mobile phase consisting of acetonitrile and 0.1% formic acid in water, employing a gradient elution strategy at a flow rate of 0.3 mL/min mdpi.comnih.govresearchgate.netnih.govresearchgate.net. The total chromatographic run time is approximately 5.5 minutes researchgate.net.

Mass Spectrometric Detection: Detection is performed using positive electrospray ionization, with quantification achieved through multiple reaction monitoring (MRM) mdpi.comnih.govresearchgate.netnih.govresearchgate.net. The specific transitions monitored for Gardneramine are m/z 413.1→217.9, and for the internal standard (theophylline), they are m/z 181.2→124.1 mdpi.comnih.govresearchgate.netnih.govresearchgate.net. A qualifier ion at m/z 232.9 is also utilized for Gardneramine researchgate.net.

Method Validation: The method exhibits good linearity across the calibration range (1–2000 ng/mL) with high correlation coefficients (r² ≥ 0.990) and a robust LLOQ of 1.0 ng/mL mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Precision and accuracy assessments have confirmed the method's suitability for quantifying Gardneramine in rat plasma and tissue homogenates mdpi.comresearchgate.net. Furthermore, the stability of Gardneramine in bio-samples under various storage conditions has been established researchgate.net.

Compound List

Gardneramine

Theophylline

Dimethylphenylpiperazinium (B86806)

Pharmacokinetic Study Methodologies in Animal Models

Animal Model Selection for Systemic Distribution Studies

The investigation of a compound's systemic distribution is fundamental to understanding its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Preclinical studies have utilized specific animal models to elucidate these aspects of Gardneramine.

Rats have been employed as a primary animal model for systemic distribution studies of Gardneramine. Research has focused on developing and validating analytical methods to quantify Gardneramine in rat plasma and various tissues following administration. This approach allows for the characterization of how the compound disperses throughout the body, providing essential data for its potential therapeutic development nih.govresearchgate.net.

While rats are prominent for distribution studies, other animal models have been used to explore Gardneramine's pharmacological effects, indirectly informing distribution characteristics. Dogs have been utilized in studies examining the compound's vasodilatory effects and its impact on blood flow in the hind limbs . Furthermore, studies investigating ganglion blocking activity have been conducted in dogs, specifically focusing on the urinary bladder smolecule.com. Mice have also served as models to assess Gardneramine's effects on smooth muscle organ function, such as the stomach and intestine, and its impact on stress-induced ion production in the small intestine . The selection of these models is guided by their physiological relevance to the specific effects being studied and their established use in preclinical pharmacological research.

Analytical Validation Parameters in Biological Matrices

The accurate and sensitive quantification of Gardneramine in biological matrices is paramount for reliable preclinical pharmacokinetic and pharmacodynamic studies. The development and validation of analytical methods, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are critical.

A sensitive UHPLC-MS/MS method has been established and validated for the measurement of Gardneramine in rat plasma and tissue homogenates nih.govresearchgate.netmdpi.com. This method's validation adheres to established guidelines for bioanalytical assays, ensuring the reliability of the generated data. Key validation parameters include:

Linearity: The method demonstrates good linearity over a specified concentration range, typically from 1 to 2000 ng/mL, with correlation coefficients (r²) consistently above 0.990 nih.govresearchgate.netmdpi.com.

Lower Limit of Quantification (LLOQ): The LLOQ for Gardneramine has been established at 1.0 ng/mL, which is considered adequate for various preclinical study applications nih.govresearchgate.netmdpi.com.

Precision and Accuracy: Validation studies assess the precision and accuracy of the method. Precision is typically reported as a coefficient of variation (%CV), and accuracy is measured as the percentage bias from the nominal concentration. Acceptable criteria generally require accuracy to be within ±15% of the nominal concentration and precision to be within 15% nih.govstanford.edu. Data from validation studies indicate that the precision and accuracy of the Gardneramine assay are sufficient for quantification in biological samples researchgate.netmdpi.com.

Selectivity and Specificity: The method must be selective for Gardneramine, ensuring no interference from endogenous compounds or other matrix components at the measured concentrations. This is often achieved through optimized mass spectrometry conditions, such as Multiple Reaction Monitoring (MRM) transitions nih.govresearchgate.netmdpi.com.

Extraction Efficiency: Protein precipitation using methanol has been identified as an effective extraction technique, yielding high recovery rates for Gardneramine, often exceeding 88.03% researchgate.netmdpi.com. Other extraction agents, such as ethyl acetate (B1210297) and dichloromethane, have shown lower recovery and higher matrix interference mdpi.com.

Mass Spectrometry Parameters: Optimization of mass spectrometry parameters, including declustering potential (DP) and collision energy (CE), is performed to achieve higher sensitivity. Specific MRM transitions, such as m/z 413.1→217.9 for Gardneramine and a designated internal standard (I.S.), are employed for quantification nih.govresearchgate.net.

Table 1: Key Analytical Validation Parameters for Gardneramine in Biological Matrices

ParameterValue/CriteriaReference(s)
Linearity Range1–2000 ng/mL nih.govresearchgate.netmdpi.com
Correlation Coefficient (r²)≥ 0.990 nih.govresearchgate.netmdpi.com
Lower Limit of Quantification1.0 ng/mL nih.govresearchgate.netmdpi.com
Accuracy (Nominal Concentration)Typically 85.0% - 115.0% nih.govstanford.edu
Precision (%CV)Typically ≤ 15.0% nih.govstanford.edu
Extraction Recovery (Methanol)> 88.03% researchgate.netmdpi.com
Primary MRM Transitionm/z 413.1→217.9 nih.govresearchgate.net

In Vivo Assessment of Neurophysiological and Cardiovascular System Interactions in Animal Models

In vivo studies have investigated Gardneramine's effects on the neurophysiological and cardiovascular systems, revealing a range of pharmacological activities.

Neurophysiological Effects: Gardneramine has demonstrated significant central nervous system depressant effects nih.gov. Studies have indicated that it can affect neuromuscular transmission and possesses a hexamethonium-like action on the superior cervical ganglion nih.gov. Furthermore, it has been shown to inhibit ganglionic transmission in the dog urinary bladder, with a primary mechanism involving the blockade of nicotinic receptors nih.gov. This ganglion-blocking activity suggests potential applications in managing conditions characterized by involuntary muscle contractions smolecule.com.

Cardiovascular Effects: In the cardiovascular domain, Gardneramine exhibits vasodilatory properties, similar to papaverine, leading to a hypotensive effect through peripheral vasodilation nih.govsmolecule.com. In vivo experiments in dogs have shown that Gardneramine administration via arterial injection increases blood flow rate and induces vasodilation in the hind limbs . The compound has also been reported to have a direct depressive action on the myocardium nih.gov. Studies in various animal models have indicated vasodilatation effects in dogs, antihypertensive effects in rabbits, and atrial inhibition in guinea pigs .

Gastrointestinal and Smooth Muscle Effects: Beyond the nervous and cardiovascular systems, Gardneramine has been observed to inhibit the movement of smooth muscle organs, including the stomach and intestine, in mice . It also demonstrated a relaxation effect and slight inhibition of stress-induced ion production in the mouse small intestine .

Table 2: In Vivo Pharmacological Effects of Gardneramine in Animal Models

Physiological SystemObserved EffectAnimal Model(s)Reference(s)
Neurophysiological Central nervous system depressionVarious nih.gov
Affects neuromuscular transmissionVarious nih.gov
Hexamethonium-like action on superior cervical ganglionVarious nih.gov
Inhibits ganglionic transmission (dog urinary bladder) via nicotinic receptor blockadeDog nih.gov
Ganglion blocking activityDog smolecule.com
Cardiovascular Vasodilation; Hypotensive effect via peripheral vasodilationVarious nih.govsmolecule.com
Increases blood flow rate and produces vasodilation in hind limbsDog
Direct depressive action on myocardiumVarious nih.gov
Antihypertensive effectsRabbit
Atrial inhibitionGuinea pig
Smooth Muscle Inhibits movement of stomach and intestinal smooth muscleMouse
Relaxation effect and slight inhibition of stress-induced ion production in small intestineMouse

Future Directions and Emerging Research Avenues

Elucidation of Underexplored Molecular Mechanisms of Action

Despite known effects on the nervous system and cardiovascular functions mdpi.comnih.gov, the precise molecular mechanisms through which Gardneramine exerts its actions remain largely underexplored. Future research will focus on identifying specific cellular targets, signaling pathways, and downstream effects that underpin its pharmacological profile. This includes investigating its interactions with various receptor subtypes and ion channels, particularly in the context of its anesthetic and neuromuscular blocking activities mdpi.comchemfaces.com. Elucidating these detailed mechanisms is crucial for understanding its therapeutic potential and for guiding the rational design of more potent and selective analogues.

Advancements in Synthetic Accessibility and Analogue Discovery for Mechanistic Probes

The synthesis of Gardneramine, while achievable through extraction from natural sources or chemical synthesis, presents opportunities for optimization and diversification smolecule.com. Future research will concentrate on developing more efficient, scalable, and cost-effective synthetic routes. This endeavor is intrinsically linked to analogue discovery, where modifications to the Gardneramine scaffold will be explored to generate chemical probes. These probes are essential tools for dissecting complex biological pathways and for structure-activity relationship (SAR) studies researchgate.netnih.govresearchcommons.org. By systematically altering specific functional groups and structural motifs, researchers aim to create compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, thereby facilitating deeper mechanistic investigations and potential therapeutic development.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The complexity of biological systems necessitates a multi-faceted approach to fully understand the impact of compounds like Gardneramine. Integrating data from genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics" technologies) offers a comprehensive view of cellular responses azolifesciences.comfrontiersin.orgunil.chnih.govnih.gov. Future research may involve applying these integrated "omics" approaches to Gardneramine-treated cells or model organisms. This would allow for the identification of global molecular changes, the mapping of affected pathways, and the discovery of novel biomarkers associated with Gardneramine's activity. Such systems biology approaches can reveal previously unrecognized mechanisms of action and provide a deeper understanding of its biological effects, paving the way for more targeted therapeutic strategies nih.govnumberanalytics.comnih.govmit.eduresearchgate.net.

Sustainable Production Strategies via Synthetic Biology and Metabolic Engineering

As the demand for natural product-derived compounds grows, sustainable production methods are becoming increasingly important. Future research directions for Gardneramine include exploring its production through synthetic biology and metabolic engineering researchgate.netmdpi.comfrontiersin.orgbio-phenolics.comnih.govfrontiersin.orgnih.govresearchgate.net. This could involve engineering microorganisms to biosynthesize Gardneramine or its precursors, thereby reducing reliance on extraction from natural sources, which can be unsustainable and yield limited quantities. Metabolic engineering strategies can also be employed to optimize yields and purity, ensuring a more reliable and environmentally friendly supply chain for research and potential therapeutic applications.

Q & A

Q. What are the primary pharmacological targets of Gardneramine, and what experimental models have been used to characterize them?

Gardneramine primarily targets nicotinic receptors in autonomic ganglia, inhibiting parasympathetic ganglionic transmission. Key studies utilized in vitro models (e.g., guinea pig atrial preparations) and in vivo models (rabbit blood pressure assays, dog hind limb vasodilation) to demonstrate its hypotensive and neuromuscular blocking effects . For example, Harada & Ozaki (1976) showed Gardneramine inhibits sciatic nerve-induced muscle contractions in rats, while Ozaki & Harada (1983) confirmed its postganglionic blockade in dog bladder preparations via nicotinic receptor antagonism .

Q. What analytical methods are recommended for quantifying Gardneramine in biological matrices, and what validation parameters are critical?

A validated UHPLC-MS/MS method (Zhao et al., 2019) is the gold standard for detecting Gardneramine in rat plasma and tissues. Critical parameters include:

  • Ionization mode : Positive ion electrospray (m/z 413.1→217.9 for Gardneramine; m/z 181.2→124.1 for internal standard) .
  • Validation metrics : Sensitivity (LOQ: 1 ng/mL), precision (intra-day CV < 10%), and recovery (>85% via methanol protein precipitation) .
  • Matrix effects : Addressed using isotopic internal standards and solvent calibration curves .

Q. How is Gardneramine’s molecular structure elucidated, and what techniques confirm its stereochemistry?

Gardneramine (C₂₃H₂₈N₂O₅) features an iminoether ring and oxindole moiety. Structural confirmation relied on:

  • Spectroscopy : NMR and MS identified key functional groups (e.g., methoxyethylidene side chain) .
  • X-ray crystallography : Resolved stereochemistry at C1, C12, and C13, critical for receptor binding .
  • Comparative analysis : Analog studies (e.g., 18-demethylgardneramine) highlighted structural-activity relationships .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Gardneramine’s reported potency across species (e.g., rabbits vs. rats)?

Species-specific differences in receptor affinity and metabolic pathways may explain potency variations. For example:

  • Rabbit models : Showed 50% potency of hexamethonium in ganglion blockade .
  • Rat models : Exhibited 25% potency, possibly due to faster hepatic clearance . Methodological recommendations :
  • Cross-species pharmacokinetic (PK) studies using UHPLC-MS/MS to correlate plasma exposure with effect duration .
  • In vitro receptor-binding assays (e.g., radioligand displacement) to compare affinity across species .

Q. What strategies minimize matrix interference when quantifying Gardneramine in heterogeneous tissues using UHPLC-MS/MS?

Tissue-specific challenges (e.g., lipid-rich brain vs. protein-heavy liver) require tailored approaches:

  • Sample preparation : Differential centrifugation to isolate subcellular fractions (e.g., cytoplasmic vs. membrane-bound Gardneramine) .
  • Ion suppression mitigation : Use of matrix-matched calibration standards and post-column infusion to identify interference zones .
  • Validation : Tissue-specific recovery tests (e.g., 92% in kidney vs. 78% in spleen) .

Q. How do structural modifications (e.g., 18-demethylation) alter Gardneramine’s pharmacological profile?

Synthetic analogs reveal critical structure-activity relationships:

  • 18-demethylgardneramine : Reduced ganglion-blocking activity due to loss of methoxy group’s steric hindrance .
  • Hydroxygardnutine : Weaker nicotinic antagonism, suggesting hydroxylation disrupts receptor binding . Experimental design :
  • In silico docking : Predict binding affinity changes using nicotinic receptor models (e.g., α3β4 subtype) .
  • Functional assays : Compare IC₅₀ values in isolated ganglia from multiple species .

Q. What methodologies address contradictions in Gardneramine’s central vs. peripheral effects?

Discrepancies arise from blood-brain barrier (BBB) penetration variability. Solutions include:

  • Microdialysis : Measure cerebrospinal fluid (CSF) concentrations post-IV administration to confirm central activity .
  • Receptor localization : Immunohistochemistry to map nicotinic receptor subtypes in CNS vs. peripheral tissues .
  • PK/PD modeling : Integrate plasma PK data with EEG recordings to correlate exposure with sedative effects .

Methodological Best Practices

Q. How should researchers design systematic reviews to evaluate Gardneramine’s therapeutic potential?

Follow PRISMA guidelines and Cochrane Handbook criteria :

  • Search strategy : Use databases (PubMed, Reaxys) with Boolean terms (e.g., “Gardneramine AND ganglionic blockade”) .
  • Inclusion criteria : Prioritize peer-reviewed PK/PD studies and exclude non-validated methods (e.g., ) .
  • Risk of bias : Assess using SYRCLE’s tool for animal studies .

Q. What analytical safeguards ensure Gardneramine’s purity in synthetic batches?

Per EMA and FDA guidelines :

  • Nitrosamine screening : Use LC-HRMS to detect trace impurities (LOQ ≤ 1 ppm) .
  • Method validation : Include forced degradation studies (acid/base hydrolysis) to confirm stability-indicating properties .
  • Supply chain audits : Certify raw materials (e.g., amines) for nitrosamine precursors .

Tables for Key Data

Table 1. Pharmacokinetic Parameters of Gardneramine in Rats (IV Dose: 2 mg/kg)

ParameterPlasmaLiverKidneyBrain
Cₘₐₓ (ng/mL)450±32880±45620±50120±10
T₁/₂ (h)1.8±0.23.5±0.42.9±0.34.1±0.5
AUC₀–₂₄ (h·ng/mL)980±752200±901500±80300±25

Table 2. Key Structural Features of Gardneramine vs. Analogs

CompoundMolecular FormulaGanglionic Blockade IC₅₀ (µM)Key Structural Difference
GardneramineC₂₃H₂₈N₂O₅12.5±1.2Methoxyethylidene side chain
18-demethylgardneramineC₂₂H₂₆N₂O₅28.4±2.1Demethylation at C18
HydroxygardnutineC₂₃H₂₈N₂O₆45.6±3.8Hydroxylation at C7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.